Hexyl oxazol-2-YL ketone

Description

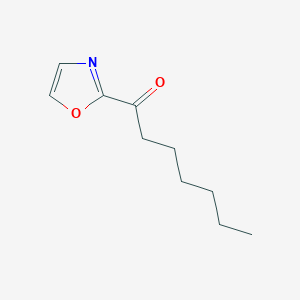

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOONPSQWBIMKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642036 | |

| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-33-3 | |

| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Hexyl Oxazol-2-yl Ketone: A Guide to Modern and Classical Methodologies

An In-depth Technical Guide for Drug Development Professionals

Abstract

Hexyl oxazol-2-yl ketone, a representative of the 2-acyl-oxazole class, is a valuable synthetic intermediate in medicinal chemistry and drug development. The oxazole ring is a key pharmacophore found in numerous bioactive natural products and pharmaceuticals.[1][2] However, the synthesis of 2-acyl-oxazoles presents unique challenges, particularly concerning the direct acylation of the oxazole heterocycle. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect three core strategies: the highly efficient organometallic acylation of a pre-formed oxazole ring using Weinreb amides, the sequential oxidation of a 2-alkyl oxazole precursor, and classical ring-construction methods like the Robinson-Gabriel synthesis. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical reference for the laboratory synthesis of this important class of molecules.

Introduction: The Significance and Challenge of 2-Acyl-Oxazoles

The oxazole nucleus is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This motif is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to molecules. The C2 position of the oxazole ring is particularly significant; hydrogen at this position is the most acidic, with a pKa of approximately 20, making it susceptible to deprotonation.[1][3]

The introduction of an acyl group, such as a heptanoyl chain (forming this compound), at the C2 position creates a versatile synthetic handle. This ketone functionality can be further elaborated to construct more complex molecules, making these compounds valuable building blocks.

Despite the acidity of the C2 proton, the direct acylation of oxazole is not straightforward. Traditional electrophilic acylation (Friedel-Crafts type reactions) is ineffective and tends to occur at the C5 position if at all, especially with activating groups present.[1][3] More modern approaches using highly reactive C2-metallated oxazoles (e.g., 2-lithiooxazole) often fail when traditional acylating agents like acyl chlorides are used. The reaction of the organolithium species with acyl chlorides typically leads to undesired O-acylated ring-opened products rather than the target ketone.[4] This challenge has necessitated the development of more sophisticated and indirect strategies, which form the core of this guide.

Strategy 1: The Organometallic Route via Weinreb Amide Acylation

This approach is arguably the most efficient and high-yielding modern method for preparing 2-acyl-oxazoles.[4] It circumvents the problems of over-addition and ring-opening by using a specialized acylating agent, the N-methoxy-N-methylamide, commonly known as the Weinreb amide.

Core Principle & Mechanistic Insight

The strategy involves two key steps:

-

Regioselective Metallation: The oxazole ring is deprotonated at the C2 position using a strong base, typically an organolithium reagent or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), to form a stable 2-magnesiated or 2-lithiated oxazole.[4]

-

Controlled Acylation: The resulting organometallic species is reacted with the heptanoyl Weinreb amide (N-methoxy-N,7-dimethylheptanamide). The Weinreb amide forms a highly stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate does not collapse until acidic workup, at which point it cleanly hydrolyzes to yield the desired this compound, preventing the formation of tertiary alcohol byproducts or ring cleavage.

The workflow for this highly effective synthesis is depicted below.

Caption: Workflow for Weinreb Amide Acylation of Oxazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by workers at Eli Lilly for the synthesis of 2-acyl oxazoles.[4]

Reagents & Equipment:

-

Three-neck round-bottom flask, equipped with a magnetic stirrer, thermocouple, and nitrogen inlet

-

Addition funnel

-

Oxazole

-

Isopropylmagnesium chloride (i-PrMgCl) solution in THF

-

N-methoxy-N-methylheptanamide (Heptanoyl Weinreb Amide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: Under a nitrogen atmosphere, add oxazole (1.0 eq) to a flame-dried three-neck flask. Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Grignard Formation: Cool the solution to 0 °C using an ice bath. Slowly add i-PrMgCl (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture for 1 hour at 0 °C to ensure complete formation of the 2-oxazolylmagnesium chloride.

-

Acylation: In a separate flask, dissolve the heptanoyl Weinreb amide (1.2 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent mixture, again keeping the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Strategy 2: Oxidation of a 2-Alkyl Oxazole Precursor

Core Principle & Mechanistic Insight

-

C-C Bond Formation: A C2-metallated oxazole (lithiated or magnesiated, as in Strategy 1) is reacted with heptanal. This is a standard nucleophilic addition to an aldehyde, which, after aqueous workup, yields the secondary alcohol, 1-(oxazol-2-yl)heptan-1-ol.

-

Oxidation: The secondary alcohol is then oxidized to the target ketone. A variety of reagents can accomplish this transformation, such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation. The choice of oxidant is critical; milder conditions are preferred to avoid potential side reactions with the oxazole ring.[5][6] PCC is a common and effective choice for this type of transformation, converting secondary alcohols to ketones without over-oxidation.[5]

Caption: Two-Step Synthesis via Alcohol Oxidation.

Experimental Protocol: Oxidation of 1-(Oxazol-2-yl)heptan-1-ol

Part A: Synthesis of 1-(Oxazol-2-yl)heptan-1-ol

-

The procedure is identical to steps 1-2 of Protocol 2.2.

-

Addition: Instead of the Weinreb amide, slowly add heptanal (1.1 eq) to the 2-oxazolylmagnesium chloride solution at 0 °C.

-

Reaction, Workup & Purification: Follow steps 4-9 of Protocol 2.2 to isolate the secondary alcohol intermediate.

Part B: Oxidation to this compound Reagents & Equipment:

-

Round-bottom flask with magnetic stirrer

-

1-(Oxazol-2-yl)heptan-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel or Celite

Procedure:

-

Setup: In a flask, suspend PCC (1.5 eq) in anhydrous DCM.

-

Addition: Dissolve the alcohol intermediate (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The mixture will turn into a dark, thick slurry. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite to filter out the chromium salts.

-

Purification: Wash the plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary.

Strategy 3: Classical Ring Construction Methods

These methods build the oxazole ring from acyclic precursors, offering a fundamentally different approach. The Robinson-Gabriel synthesis is a prime example.

Core Principle & Mechanistic Insight

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[7] To synthesize this compound, the required precursor would be N-(1-oxo-octan-2-yl)formamide. This precursor is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which catalyzes the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[7][8]

The key to this method is the synthesis of the α-acylamino ketone precursor, which can be prepared from α-amino acids or via amidation of an α-haloketone.

Caption: Robinson-Gabriel Oxazole Synthesis Pathway.

Conceptual Protocol: Robinson-Gabriel Synthesis

Procedure:

-

Precursor Synthesis: Synthesize N-(1-oxo-octan-2-yl)formamide. This can be achieved by formylation of 2-amino-1-octanone.

-

Cyclodehydration: Add the α-acylamino ketone precursor (1.0 eq) to concentrated sulfuric acid (or PPA) at 0 °C.

-

Reaction: Slowly warm the mixture to room temperature and then heat as required (e.g., 50-100 °C) until the reaction is complete as monitored by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ether or DCM) and purify using standard techniques as described previously.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity. The following table provides a comparative overview.

| Feature | Strategy 1: Weinreb Amide | Strategy 2: Oxidation | Strategy 3: Robinson-Gabriel |

| Overall Yield | Excellent[4] | Good to Very Good | Moderate to Good |

| Number of Steps | 1 (from oxazole) | 2 (from oxazole) | 2+ (requires precursor synthesis) |

| Key Reagents | i-PrMgCl, Weinreb Amide | i-PrMgCl, Heptanal, Oxidant (PCC) | Strong Dehydrating Agent (H₂SO₄) |

| Scalability | High; procedure demonstrated on large scale[4] | High | Moderate; harsh conditions can be problematic |

| Substrate Tolerance | Good; mild conditions | Good; depends on oxidant choice | Poor; requires robust substrates |

| Major Advantage | High efficiency, selectivity, and yield | Uses common reagents (aldehyde) | Builds ring from simple acyclic parts |

| Major Disadvantage | Requires synthesis of Weinreb amide | Extra redox step required | Harsh, non-selective reaction conditions |

Conclusion and Recommendation

For the synthesis of this compound in a research or drug development setting, Strategy 1 (The Organometallic Route via Weinreb Amide Acylation) is the most highly recommended pathway. Its superior efficiency, high yields, mild reaction conditions, and proven scalability make it the method of choice.[4] It elegantly solves the inherent reactivity problems of the oxazole nucleus and provides a clean, direct route to the target compound.

Strategy 2 serves as a robust and reliable backup, leveraging fundamental organic reactions. Strategy 3, while historically significant, is generally less practical due to its harsh conditions and potentially lower yields, making it less suitable for complex or sensitive substrates often encountered in drug discovery. The selection of the optimal synthetic route will ultimately be guided by project-specific constraints, but the Weinreb amide approach represents the current state-of-the-art for this transformation.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

-

Vandenbossche, C. P., et al. (2009). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 74(9), 3543–3545. [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). SlideShare. [Link]

-

Oxazole Chemistry Overview. (n.d.). Scribd. [Link]

-

Synthesis and Reactions of Oxazoles. (2018). ResearchGate. [Link]

-

Oxazole.pdf. (n.d.). CUTM Courseware. [Link]

-

Recent Advances for Synthesis of Oxazole Heterocycles via C‐H/C‐N Bond Functionalization of Benzylamines. (2022). Scilit. [Link]

-

Oxazole chemistry. A review of recent advances. (1985). Industrial & Engineering Chemistry Product Research and Development, 24(1), 154-165. [Link]

-

Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

-

Recent Achievements in the Synthesis of Oxazoles. (2021). ResearchGate. [Link]

-

Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668. [Link]

-

Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2022). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

-

Synthesis of Oxazoles from Alkyl Aryl Ketones and Nitriles Using Oxone. (2010). Synfacts, 2010(2), 0178-0178. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). ACS Publications. [Link]

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Iodine-Promoted Oxidative Cyclization of Methyl Azaarenes and α-Amino Ketones for One-Pot Synthesis of 2-Azaaryl-5-aryl Oxazoles. (2022). The Journal of Organic Chemistry, 87(18), 12157-12167. [Link]

-

OXIDATIONS 5. (n.d.). University of Rochester. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

-

Scheme 1: Synthesis of oxazolones (2-7). (2018). ResearchGate. [Link]

-

Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2008). Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link]

-

Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. [Link]

-

The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. (2023). Organic and Computational Chemistry. [Link]

-

Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. (2022). Nature Communications, 13, 4668. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

"Hexyl oxazol-2-YL ketone" chemical properties and structure

An In-Depth Technical Guide to Hexyl Oxazol-2-yl Ketone: Synthesis, Properties, and Potential Applications

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and synthetic intermediates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[2][3] Within this important class of heterocycles, 2-acyl oxazoles represent a key synthetic target, serving as versatile building blocks for more complex molecular architectures. This guide provides a comprehensive overview of this compound, a representative member of the 2-acyl oxazole family. While specific experimental data for this exact molecule is not extensively documented in public literature, this whitepaper will extrapolate its chemical properties, structure, and reactivity based on established principles of oxazole chemistry. We will also detail a robust synthetic methodology and explore its potential applications for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

Based on its nomenclature, the structure of this compound consists of a central oxazole ring acylated at the 2-position with a heptanoyl group (a six-carbon hexyl chain plus the carbonyl carbon).

Proposed Structure:

(Note: This is a simplified 2D representation. The actual molecule has a three-dimensional conformation.)

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational models and comparison with structurally similar compounds, such as methyl hexyl ketone and other substituted oxazoles.[4][5]

| Property | Estimated Value | Notes |

| Molecular Formula | C10H15NO2 | |

| Molecular Weight | 181.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar ketones and oxazoles.[4][6] |

| Boiling Point | > 250 °C | Estimated based on related structures.[6] |

| Solubility | Soluble in organic solvents (e.g., THF, diethyl ether, ethyl acetate); slightly soluble in water. | General solubility for ketones and heterocyclic compounds.[4][5] |

| logP (o/w) | ~3.5 - 4.0 | Estimated based on the hydrophobicity of the hexyl chain.[6] |

Part 2: Synthesis and Reactivity

The synthesis of 2-acyl oxazoles has historically presented challenges. Direct acylation of 2-lithio-oxazoles often leads to ring-opened products due to the equilibrium favoring the enolate isonitrile form.[1] However, more recent methodologies have overcome this obstacle, providing efficient access to this class of compounds.

Recommended Synthetic Protocol: Weinreb Amide Approach

A highly effective method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[1][7] This approach is favored for its high yields and clean conversion.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Steps:

-

Formation of the 2-Magnesiated Oxazole:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve oxazole in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.14 M.[7]

-

Cool the solution to a suitable low temperature (e.g., -20 °C to 0 °C).

-

Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF or diethyl ether. The metalation is typically rapid.[1]

-

-

Reaction with the Weinreb Amide:

-

To the freshly prepared 2-magnesiated oxazole solution, add N-methoxy-N-methylheptanamide (the Weinreb amide derived from heptanoic acid).

-

Allow the reaction to proceed for several hours at room temperature or with gentle heating, if necessary, to drive the reaction to completion.[1]

-

-

Workup and Purification:

-

Quench the reaction by the addition of an aqueous solution of ammonium chloride (NH4Cl).[1]

-

Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

-

Combine the organic layers, dry over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the pure this compound.

-

Reactivity of the Oxazole Ring

The reactivity of this compound will be governed by the interplay between the oxazole ring and the ketone functionality.

-

Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, primarily at the C5 position.[2] The presence of an electron-withdrawing acyl group at C2 will likely deactivate the ring towards electrophilic attack.

-

Nucleophilic Substitution: Nucleophilic attack on the unsubstituted oxazole ring is rare. However, the C2 position is the most electron-deficient and can be susceptible to nucleophilic attack, especially with a good leaving group.[8]

-

Deprotonation: The proton at the C2 position of an unsubstituted oxazole is acidic and can be removed by a strong base. This is the basis for the formation of 2-lithiated and 2-magnesiated oxazoles used in synthesis.[8]

-

Ring Opening: As mentioned, 2-lithio-oxazoles can exist in equilibrium with their ring-opened isonitrile form.[1]

-

Reactions of the Ketone: The ketone moiety will undergo typical reactions of ketones, such as reduction to a secondary alcohol, reductive amination, and alpha-functionalization.

Part 3: Potential Applications in Drug Discovery

The oxazole scaffold is a common feature in a wide range of biologically active compounds.[3] Derivatives of oxazole have demonstrated anti-inflammatory, antibacterial, anticancer, and antifungal properties, among others.[3][9]

Logical Relationship of Oxazole Derivatives to Drug Development:

Caption: Role of the oxazole scaffold in the drug discovery pipeline.

This compound, as a functionalized oxazole, could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The hexyl chain provides a lipophilic handle that can be modified to tune the pharmacokinetic properties of a potential drug candidate. The ketone functionality offers a reactive site for further chemical elaboration, allowing for the introduction of diverse pharmacophores. For instance, some 2-acyl oxazoles have shown significant activity as fatty acid amide hydrolase (FAAH) inhibitors.[7]

Part 4: Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicology: The toxicological properties have not been determined. It should be treated as a potentially hazardous substance.

Conclusion

This compound is a representative of the synthetically valuable class of 2-acyl oxazoles. While specific data for this compound is sparse, its synthesis can be reliably achieved through modern organometallic methods, such as the reaction of a 2-magnesiated oxazole with a Weinreb amide. Its chemical properties can be reasonably extrapolated from related structures. The combination of the biologically relevant oxazole core with a functional ketone handle and a lipophilic alkyl chain makes this and similar molecules attractive starting points for the design and synthesis of new chemical entities in drug discovery and development.

References

-

B. A. D. Williamson, et al. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 75(21), 7479–7481. [Link]

-

Williamson, B. A. D., et al. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles. American Chemical Society. [Link]

-

P. D. Thorat, et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

M. E. Wright, et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1655-1658. [Link]

-

A. A. El-Sayed, et al. (2023). Keto-derivative of oxazolines. ResearchGate. [Link]

-

A. A. O. Sarvesh, et al. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(16), 4960. [Link]

-

M. Luczynski & A. Kudelko. (2022). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Applied Sciences, 12(8), 3756. [Link]

-

J. H. Kim, et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]

-

The Good Scents Company. (n.d.). 5-hexyl-2,4-dimethyl oxazole, 20662-85-5. [Link]

-

PubChem. (n.d.). 2-Hexyl-1-decanol. National Center for Biotechnology Information. [Link]

-

K. Hioki, et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, hexyl ester - Substance Details. [Link]

-

D. A. Nagib & D. W. C. MacMillan. (2015). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Angewandte Chemie International Edition, 54(22), 6439-6443. [Link]

-

Z. Zuo, et al. (2020). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Nature Communications, 11(1), 3133. [Link]

-

ChemSynthesis. (n.d.). 2-hexyl-5-oxo-2,5-dihydro-3-furancarboxylic acid. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Cyclohexene-1-octanoic acid, 4-hexyl-5-[(hexyloxy)carbonyl]-, hexyl ester - Substance Details. [Link]

-

C. N. Larcombe & L. R. Malins. (2022). Accessing Diverse Cross-Benzoin and α-Siloxy Ketone Products via Acyl Substitution Chemistry. The Journal of Organic Chemistry, 87(14), 9408–9413. [Link]

-

precisionFDA. (n.d.). ETHYL HEXYL KETONE. [Link]

-

ChemSynthesis. (n.d.). ethyl 5-hexyl-1,3-oxazole-4-carboxylate. [Link]

-

PubChem. (n.d.). 2-Octanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 17O NMR Spectroscopic Data for Carbonyl Compounds. [Link]

-

PubChem. (n.d.). Hexyl cinnamic aldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2-Hexyl-3-oxazolidineethanol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 2-octanone Ketone | Bulk Supply For Chemical & Aroma Use [chemicalbull.com]

- 5. 2-Octanone | C8H16O | CID 8093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-hexyl-2,4-dimethyl oxazole, 20662-85-5 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Hexyl Oxazol-2-yl Ketone

Introduction: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of success. Compounds featuring heterocyclic cores, such as oxazoles, are of particular interest due to their prevalence in bioactive molecules and functional materials. Hexyl oxazol-2-yl ketone, an exemplar of a 2-acyl oxazole, combines an electron-deficient aromatic system with a flexible alkyl chain, presenting a unique set of physicochemical properties.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is designed for researchers and drug development professionals, offering not just data, but a framework for understanding the causal relationships between molecular structure and spectral output. By grounding predicted data in the fundamental principles of spectroscopy, this document serves as both a reference and a practical workflow for the characterization of this and similar novel compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following systematic numbering is used for this compound.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the chemical environment of each atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the oxazole ring protons and the protons of the hexyl chain. The electron-withdrawing nature of the ketone and the heteroatoms in the oxazole ring will cause the adjacent protons to appear further downfield.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.95 | Singlet (s) | - | 1H |

| H4 | ~7.40 | Singlet (s) | - | 1H |

| H1' (α-CH₂) | ~3.05 | Triplet (t) | 7.4 | 2H |

| H2' (β-CH₂) | ~1.80 | Quintet (quin) | 7.5 | 2H |

| H3', H4' | ~1.35 | Multiplet (m) | - | 4H |

| H5' | ~1.30 | Sextet (sxt) | 7.3 | 2H |

| H6' (CH₃) | ~0.90 | Triplet (t) | 7.0 | 3H |

Expertise & Causality:

-

Oxazole Protons: The protons on the oxazole ring (H4 and H5) are in an aromatic, electron-deficient environment. Their chemical shifts are significantly downfield compared to typical alkenic protons. H5 is generally downfield of H4 in 2-substituted oxazoles due to the influence of the adjacent ring oxygen.[1][2]

-

Alpha-Methylene Protons (H1'): The CH₂ group adjacent to the carbonyl (C1') is strongly deshielded by the carbonyl's anisotropic effect and inductive withdrawal, resulting in a chemical shift around 3.05 ppm.

-

Alkyl Chain: The remaining protons of the hexyl chain will appear in the typical aliphatic region (0.9-1.8 ppm), with decreasing chemical shifts as the distance from the electron-withdrawing ketone group increases.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H data, providing a count of unique carbon atoms and information about their electronic environment.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C7' (C=O) | ~188.0 |

| C2 | ~160.5 |

| C5 | ~143.0 |

| C4 | ~130.0 |

| C1' | ~38.5 |

| C2' | ~31.5 |

| C3' or C4' | ~29.0 |

| C3' or C4' | ~24.0 |

| C5' | ~22.5 |

| C6' | ~14.0 |

Expertise & Causality:

-

Carbonyl Carbon (C7'): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, as is characteristic.

-

Oxazole Carbons: C2, positioned between two heteroatoms, is the most downfield of the ring carbons.[3] The chemical shifts for C4 and C5 are typical for substituted oxazoles.

-

Alkyl Carbons: The chemical shifts of the hexyl chain carbons are standard for an aliphatic chain, with C1' being the most downfield due to its proximity to the carbonyl group.[4]

Standard Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] Filter the solution through a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6]

-

Locking and Tuning: Lock the spectrometer on the deuterium signal of the CDCl₃.[7] Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.[7]

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.[6]

-

¹H Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay (D1) to 2 seconds.[6]

-

Acquire 16 scans (NS).

-

-

¹³C Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire 1024 scans or more, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C. Integrate the ¹H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the most diagnostic absorption will be the carbonyl (C=O) stretch.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3140 | Weak | C-H stretching (oxazole ring) |

| 2955, 2930, 2860 | Medium | C-H stretching (sp³ C-H, hexyl chain) |

| ~1705 | Strong | C=O stretching (ketone) |

| ~1580 | Medium | C=N stretching (oxazole ring) |

| ~1465 | Medium | CH₂ bending (scissoring) |

| ~1100 | Medium | C-O-C stretching (oxazole ring) |

Expertise & Causality:

-

Carbonyl Stretch: A saturated aliphatic ketone typically shows a C=O stretch around 1715 cm⁻¹.[8][9] However, conjugation of the carbonyl group with the π-system of the oxazole ring introduces resonance, which slightly lowers the double bond character of the C=O bond. This effect shifts the absorption to a lower wavenumber, predicted here to be around 1705 cm⁻¹.[10] This peak is expected to be the most intense and diagnostically significant in the spectrum.

-

C-H Stretches: The spectrum will clearly distinguish between the sp² C-H bonds of the aromatic oxazole ring (above 3000 cm⁻¹) and the sp³ C-H bonds of the aliphatic hexyl chain (below 3000 cm⁻¹).[11]

Standard Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflection (ATR) is a modern, rapid technique requiring minimal sample preparation.[12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[13] Record a background spectrum of the empty crystal to be automatically subtracted from the sample spectrum.[14]

-

Sample Application: Place a small amount of the neat sample (one drop of liquid or a few milligrams of solid) directly onto the center of the ATR crystal, ensuring complete coverage.[13][15]

-

Pressure Application: For solid samples, lower the pressure arm to ensure firm and even contact between the sample and the crystal.[15]

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.[16][17]

Predicted Mass Spectrometry Data (EI)

| m/z (Mass/Charge) | Predicted Relative Intensity | Assignment |

| 181 | Moderate | [M]⁺˙ (Molecular Ion) |

| 124 | High | [M - C₄H₉]⁺ (α-cleavage) |

| 96 | High | [C₄H₂NO-C=O]⁺ (Oxazolylcarbonyl cation) |

| 83 | Low | [C₆H₁₁]⁺ (Hexyl cation) |

| 55 | Moderate | [C₄H₇]⁺ (Loss of CO from m/z 83) |

Expertise & Causality:

-

Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 181 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight.[18]

-

Alpha-Cleavage: This is a dominant fragmentation pathway for ketones.[19][20][21] The bond between the carbonyl carbon and the alkyl chain (the C7'-C1' bond) cleaves, with the charge preferentially staying on the resonance-stabilized oxazolylcarbonyl fragment. The loss of the larger alkyl group (the pentyl radical, C₅H₁₁) is typically more favorable than the loss of the smaller one, but cleavage of the C1'-C2' bond to lose a butyl radical (C₄H₉•, 57 Da) is also a primary fragmentation, leading to a strong peak at m/z 124. The most favorable α-cleavage involves the loss of the larger alkyl radical, which would be the pentyl radical, leading to a fragment at m/z 96 ([M-71]).[19]

-

McLafferty Rearrangement: For this rearrangement to occur, a γ-hydrogen must be accessible to the carbonyl oxygen through a six-membered transition state.[22][23] In this compound, the hydrogen on C3' is a γ-hydrogen. This rearrangement would lead to the elimination of propene (C₃H₆, 42 Da) and the formation of a radical cation at m/z 139. This peak may be present but is often less intense than α-cleavage fragments.

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. youtube.com [youtube.com]

- 15. gammadata.se [gammadata.se]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. whitman.edu [whitman.edu]

- 19. youtube.com [youtube.com]

- 20. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 21. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 22. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 23. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 1-(Oxazol-2-yl)heptan-1-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(oxazol-2-yl)heptan-1-one, a molecule of significant interest within the domain of medicinal chemistry and drug development. While specific literature on this exact compound is nascent, this document synthesizes established principles of oxazole chemistry to present its nomenclature, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications based on the well-documented bioactivity of the 2-acyloxazole scaffold.

Compound Identification and Nomenclature

The chemical entity "Hexyl oxazol-2-YL ketone" is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1-(oxazol-2-yl)heptan-1-one . This name is derived from the seven-carbon acyl chain (heptanone) where the carbonyl group is at the first position, substituted with an oxazole ring at the 2-position of the heterocycle.

Synonyms:

-

2-Heptanoyloxazole

-

Hexyl 2-oxazolyl ketone

| Identifier | Value |

| IUPAC Name | 1-(1,3-oxazol-2-yl)heptan-1-one |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Canonical SMILES | CCCCCCC(=O)C1=NC=CO1 |

The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage with a wide variety of biological targets through diverse non-covalent interactions.[1] The oxazole nucleus is a key component in numerous clinically used drugs and a vast number of bioactive compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3] Its metabolic stability and capacity to serve as a bioisostere for amide and ester functionalities further enhance its utility in the design of novel therapeutic agents.[1]

Synthetic Pathways to 1-(Oxazol-2-yl)heptan-1-one

Proposed Synthetic Workflow

A robust two-step synthetic strategy is proposed, commencing with the deprotonation of oxazole to form a nucleophilic intermediate, followed by acylation.

Caption: Proposed two-step synthesis of 1-(oxazol-2-yl)heptan-1-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the C-2 acylation of oxazoles.

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Heptanoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (50 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Oxazole (1.0 eq) is added to the cooled THF. n-Butyllithium (1.1 eq) is then added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithiated oxazole intermediate.

-

Acylation: Heptanoyl chloride (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(oxazol-2-yl)heptan-1-one.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value | Basis of Prediction |

| Physical State | Colorless to pale yellow oil | General property of similar medium-chain ketones |

| Boiling Point | ~250-270 °C | Extrapolation from similar ketones and heterocyclic compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Nonpolar alkyl chain and polar heterocyclic moiety |

| LogP | ~3.5 | Computational prediction based on structure |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.70 (s, 1H, oxazole H-5)

-

δ 7.20 (s, 1H, oxazole H-4)

-

δ 3.05 (t, J = 7.4 Hz, 2H, -CH₂-CO-)

-

δ 1.75 (quint, J = 7.4 Hz, 2H, -CH₂-CH₂-CO-)

-

δ 1.30-1.40 (m, 6H, -(CH₂)₃-)

-

δ 0.90 (t, J = 7.0 Hz, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 190.0 (C=O)

-

δ 161.0 (oxazole C-2)

-

δ 142.0 (oxazole C-5)

-

δ 128.0 (oxazole C-4)

-

δ 38.0 (-CH₂-CO-)

-

δ 31.5, 29.0, 24.0, 22.5 (-CH₂- groups)

-

δ 14.0 (-CH₃)

-

-

Infrared (IR, neat, cm⁻¹):

-

~2950-2850 (C-H stretching of alkyl chain)

-

~1710 (strong, C=O stretching)

-

~1580, 1490 (C=N and C=C stretching of oxazole ring)

-

~1100 (C-O-C stretching of oxazole ring)

-

-

Mass Spectrometry (EI):

-

Predicted M⁺ at m/z = 181

-

Key fragmentation patterns would likely involve alpha-cleavage at the carbonyl group, leading to fragments corresponding to the oxazol-2-ylcarbonyl cation and the hexyl radical, as well as McLafferty rearrangement.

-

Potential Applications in Drug Discovery and Development

The structural features of 1-(oxazol-2-yl)heptan-1-one suggest several promising avenues for investigation in drug discovery. The presence of the oxazole core, a known pharmacophore, coupled with a lipophilic hexyl chain, makes it a candidate for targeting a range of biological systems.

Rationale for Therapeutic Targeting

-

Anti-inflammatory Activity: Many oxazole-containing compounds exhibit potent anti-inflammatory effects. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Anticancer Properties: The oxazole scaffold is present in several natural and synthetic compounds with significant anticancer activity.[4] These compounds can induce apoptosis, inhibit cell proliferation, or interfere with signaling pathways crucial for tumor growth.

-

Antimicrobial Effects: The oxazole ring is a component of various antibacterial and antifungal agents.[3] The lipophilic tail of 1-(oxazol-2-yl)heptan-1-one could facilitate its interaction with and disruption of microbial cell membranes.

Proposed Investigational Workflow

Caption: Investigational workflow for the therapeutic development of 1-(oxazol-2-yl)heptan-1-one.

Conclusion

1-(oxazol-2-yl)heptan-1-one represents a molecule with considerable, albeit currently unexplored, potential in the field of medicinal chemistry. Based on the well-established importance of the oxazole scaffold, this compound warrants further investigation. The synthetic pathways and predicted properties outlined in this guide provide a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound and its analogues, potentially leading to the discovery of novel therapeutic agents.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Biological Importance of Oxazoles. Allied Academies. Available at: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters. Available at: [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activities of Hexyl Oxazol-2-yl Ketone: A Prospective Analysis for Drug Discovery

Abstract

The oxazole nucleus is a five-membered aromatic heterocycle that serves as a pivotal scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties facilitate diverse non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][3] This guide focuses on a specific, under-investigated derivative: Hexyl oxazol-2-yl ketone . In the absence of direct empirical data for this compound, this document presents a prospective analysis of its potential biological activities based on robust evidence from structurally related oxazole-containing molecules. We hypothesize three primary avenues of bioactivity—anticancer, anti-inflammatory, and antimicrobial—and provide detailed, field-proven experimental protocols for their validation. This whitepaper is designed to serve as a foundational resource for initiating a comprehensive research program into the therapeutic potential of this promising chemical entity.

Introduction: The Oxazole Scaffold as a Privileged Structure

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic targets. These are termed "privileged structures" for their ability to serve as versatile ligands for multiple receptors. The oxazole ring is a quintessential example of such a scaffold.[4] Marketed drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid underscore the clinical significance of this heterocycle.[1][3]

The power of the oxazole moiety lies in its chemical nature. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.[3] This allows oxazole derivatives to be finely tuned through chemical modification, where the type and position of substituents critically dictate the resulting biological effect.[1][5] This guide will deconstruct the structure of this compound to build a scientifically-grounded hypothesis of its latent therapeutic value.

Compound Profile: this compound

To forecast the biological potential of this compound, we must analyze its distinct chemical components:

-

The Oxazole Core: This is the pharmacophore, the central unit responsible for potential interactions with biological targets. Its presence is the primary basis for our hypotheses.[1][6]

-

The 2-Keto Linker: The ketone group at the 2-position is an important functional handle. It acts as a hydrogen bond acceptor and can be a key point of interaction within an enzyme's active site. Its electron-withdrawing nature also influences the electronic properties of the oxazole ring.

-

The n-Hexyl Chain: This aliphatic chain imparts significant lipophilicity to the molecule. This property is critical for its pharmacokinetic profile, particularly its ability to cross cellular membranes. The length of this alkyl chain can directly impact efficacy, a known determinant in the antimicrobial activity of fatty acid esters, for example.[7]

Based on these features and extensive literature on analogous compounds, we propose the following biological activities for investigation.

Hypothesized Biological Activities and Mechanistic Rationale

Anticancer Potential

Oxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a multitude of cancer cell lines, including multi-drug resistant strains.[2][6][8] The mechanisms are often diverse, targeting fundamental processes of cancer cell proliferation and survival.[8][9] For instance, certain 2-aryl-oxazoles and naphtho-oxazole diones have shown potent activity, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range.[10][11]

-

Hypothesis: this compound possesses cytotoxic activity against human cancer cell lines. The lipophilic hexyl chain may enhance cell membrane permeability, leading to increased intracellular concentration and potential interaction with cytoplasmic or nuclear targets such as protein kinases or tubulin.[8]

Anti-inflammatory Activity

The clinical success of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), provides a strong precedent for anti-inflammatory activity within the oxazole class.[3] Oxaprozin functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3] Numerous other synthetic oxazole derivatives have also been reported to possess significant anti-inflammatory properties, validated in both in vitro and in vivo models like the carrageenan-induced rat paw edema assay.[12][13][14]

-

Hypothesis: this compound functions as an inhibitor of COX-1 and/or COX-2 enzymes. The core oxazole-ketone structure may mimic the binding of endogenous substrates like arachidonic acid in the COX active site, while the hexyl chain anchors the molecule in the hydrophobic channel of the enzyme.

Antimicrobial Activity

A vast body of literature supports the antimicrobial potential of oxazole derivatives against a wide spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[5][15][16][17] The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[7][16] The lipophilic character of the molecule is often a critical factor for potent antimicrobial action.

-

Hypothesis: this compound exhibits antibacterial and antifungal activity. Its amphipathic-like structure, combining a polar oxazole-ketone head with a lipophilic hexyl tail, is ideally suited for intercalating into and disrupting the integrity of microbial lipid bilayers, leading to cell lysis.

Proposed Experimental Validation Workflow

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This ensures that resources are used efficiently, starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies for promising activities.

Caption: Proposed experimental workflow for evaluating this compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the compound's effect on the metabolic activity and proliferation of cancer cells.

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (GI₅₀/IC₅₀).

Methodology:

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate)) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the initial medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for 'untreated control' (medium only) and 'vehicle control' (medium with 0.5% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)

This cell-free enzymatic assay directly measures the compound's ability to inhibit COX activity.

Objective: To determine the IC₅₀ of this compound against ovine COX-1 and human recombinant COX-2.

Methodology:

-

Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). Prepare the reaction buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid (substrate) according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the test compound and a known NSAID control (e.g., Celecoxib for COX-2, SC-560 for COX-1) in reaction buffer.

-

Reaction Setup (96-well plate):

-

To each well, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

-

Add 10 µL of the test compound dilution or control.

-

Incubate for 15 minutes at 25°C.

-

-

Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the reaction.

-

Detection: The kit utilizes a fluorometric probe that reacts with PGG₂, the initial product of the COX reaction, to produce a fluorescent signal. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10 minutes.

-

Analysis: Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition versus log concentration to calculate the IC₅₀ for each enzyme. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum concentration of the compound required to inhibit microbial growth (MIC).

Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microbes.

Methodology:

-

Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) adjusted to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a 'sterility control' (broth only) and a 'growth control' (broth + inoculum, no compound). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well showing no growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.2 |

| PC3 | Prostate Adenocarcinoma | 5.1 |

| HCT116 | Colon Carcinoma | > 50 |

Interpretation: A compound with GI₅₀ values below 10 µM is generally considered a promising hit for further investigation. The data above would suggest selectivity towards prostate and breast cancer cell lines.

Table 2: Hypothetical Anti-inflammatory & Antimicrobial Data

| Target | Parameter | Value |

|---|---|---|

| COX-1 | IC₅₀ (µM) | 25.3 |

| COX-2 | IC₅₀ (µM) | 4.7 |

| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | 5.4 |

| S. aureus | MIC (µg/mL) | 16 |

| E. coli | MIC (µg/mL) | 64 |

| C. albicans | MIC (µg/mL) | 32 |

Interpretation: A COX-2 selectivity index greater than 1 indicates preferential inhibition of COX-2, which is a desirable trait for reducing gastrointestinal side effects. An MIC value ≤ 16 µg/mL suggests significant antimicrobial activity worthy of further exploration.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Based on strong precedent from the broader class of oxazole derivatives, this compound warrants a systematic investigation into its anticancer, anti-inflammatory, and antimicrobial properties. The experimental framework provided in this guide offers a clear and logical path forward for such an evaluation.

Positive results from this initial screening cascade would justify progression to more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with varied alkyl chain lengths and substitutions on the oxazole ring to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of cancer, inflammation, or infection.

-

ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of lead candidates.

By pursuing this structured research program, the scientific community can effectively unlock the potential of this compound and contribute to the development of next-generation therapeutics.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

a brief review on antimicrobial activity of oxazole derivatives - iajps. (URL: [Link])

-

A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

-

Review of Antimicrobial Activity of Oxazole - IJPPR. (URL: [Link])

-

Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (URL: [Link])

-

Oxazole-Based Compounds As Anticancer Agents - Ingenta Connect. (URL: [Link])

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (URL: [Link])

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (URL: [Link])

-

Marketed drugs containing oxazole | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

-

Examples of natural products and biologically active molecules containing an oxazole unit. (URL: [Link])

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central. (URL: [Link])

-

(PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed. (URL: [Link])

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (URL: [Link])

-

Naturally Occurring Oxazole-Containing Peptides - MDPI. (URL: [Link])

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (URL: [Link])

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jddtonline.info [jddtonline.info]

- 14. jddtonline.info [jddtonline.info]

- 15. iajps.com [iajps.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

Hexyl Oxazol-2-yl Ketone: A Technical Guide to Unraveling its Mechanism of Action

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. "Hexyl oxazol-2-yl ketone" represents a novel investigational compound whose therapeutic potential is yet to be fully elucidated. This technical guide presents a series of mechanism of action hypotheses and provides a comprehensive, step-by-step framework for their experimental validation. Designed for researchers, scientists, and drug development professionals, this document offers in-depth protocols and the scientific rationale necessary to rigorously investigate the biological activity of this promising molecule.

Introduction

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[1] This privileged structure is found in a variety of natural products and synthetic compounds, endowing them with a diverse range of pharmacological activities.[2][3] Marketed drugs containing the oxazole nucleus, such as the anti-inflammatory agent Oxaprozin and the tyrosine kinase inhibitor Mubritinib, underscore the therapeutic relevance of this chemical class. The biological effects of oxazole derivatives are often dictated by the nature and position of their substituents.[2] "this compound" features a hexyl chain and a ketone group attached to the oxazole core, structural features that suggest several plausible biological targets. This guide outlines four primary hypotheses for its mechanism of action and provides the experimental blueprints to systematically test them.

Hypothesis 1: Modulation of Inflammatory Pathways

Scientific Rationale: The structural similarity of the oxazole core to known anti-inflammatory drugs like Oxaprozin, a cyclooxygenase (COX) inhibitor, suggests that "this compound" may exert its effects by modulating key inflammatory pathways.[4] The ketone moiety could also play a role in binding to the active sites of enzymes involved in inflammation. We hypothesize that the compound may inhibit COX enzymes, lipoxygenases (LOX), or interfere with the NF-κB signaling cascade, a central regulator of inflammation.[5][6][7]

Experimental Validation Workflow

Caption: Workflow for investigating anti-inflammatory activity.

Detailed Experimental Protocols

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

-

Protocol:

-

Prepare a stock solution of "this compound" in DMSO.

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) to the wells.[9]

-

Incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

2. 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

-

Principle: This assay detects the hydroperoxides produced from the lipoxygenation of arachidonic acid by 5-LOX. The hydroperoxides are measured colorimetrically.[10]

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer and purified 15-LO purified from soybean (as provided in commercially available kits which can be adapted for 5-LOX).[10]

-

Add the test compound or a known inhibitor (e.g., nordihydroguaiaretic acid) to the wells.[11]

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate on a shaker for 10 minutes.

-

Add the chromogen to stop the reaction and develop the color.

-

Read the absorbance at 490-500 nm.[11]

-

Calculate the percent inhibition and IC50 value.

-

3. NF-κB Activation and Cytokine Release in Macrophages

-

Principle: Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7) activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7] The effect of the test compound on this pathway can be assessed by measuring NF-κB nuclear translocation and cytokine release.

-

Protocol:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of "this compound" for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

For Cytokine Release: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using an ELISA kit.[12][13][14][15]

-

For NF-κB Activation: After a shorter LPS stimulation (e.g., 1-2 hours), fix and permeabilize the cells. Stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Analyze by immunofluorescence microscopy or a high-content imaging system to quantify the nuclear translocation of p65.

-

Hypothesis 2: Antimicrobial Activity

Scientific Rationale: The oxazole moiety is present in numerous natural and synthetic compounds with potent antimicrobial and antifungal activities.[2] The lipophilic hexyl chain of "this compound" could facilitate its interaction with and disruption of microbial cell membranes. We hypothesize that the compound may exhibit direct antimicrobial effects against a panel of pathogenic bacteria and fungi.

Experimental Validation Workflow

Caption: Workflow for assessing antimicrobial activity.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18][19] The broth microdilution method is a standard technique for determining MIC.[17]

-

Protocol:

-

Prepare a two-fold serial dilution of "this compound" in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

-

2. Biofilm Formation Inhibition Assay

-

Principle: This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms on a solid surface. Biofilms are stained with crystal violet, and the amount of stain retained is proportional to the biofilm mass.[20][21][22][23]

-

Protocol:

-

In a 96-well flat-bottomed plate, add a diluted bacterial culture and various concentrations of "this compound".

-

Incubate the plate without shaking for 24-48 hours at an optimal temperature for the specific microbe to allow for biofilm formation.

-

Gently wash the wells with water to remove planktonic cells.

-

Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again to remove excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance of the solubilized stain at 550 nm using a plate reader.[20]

-

Hypothesis 3: Anticancer Activity via Tyrosine Kinase Inhibition